molecular formula C25H20N4O3S2 B11625934 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 378780-12-2

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625934
CAS No.: 378780-12-2
M. Wt: 488.6 g/mol
InChI Key: JZLBNAFOCPGKDB-NDENLUEZSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyridopyrimidinone core, and a furylmethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of benzylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Pyridopyrimidinone Core Construction: The core structure is synthesized by reacting 2-aminopyridine with ethyl acetoacetate under acidic conditions.

    Coupling Reactions: The thiazolidinone and pyridopyrimidinone intermediates are then coupled using a suitable linker, such as formaldehyde, under basic conditions.

    Introduction of the Furylmethylamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furylmethylamino group.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridopyrimidinone core and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyridopyrimidinone derivatives.

Biology

Biologically, the compound has potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. It may also exhibit antimicrobial and antifungal properties.

Medicine

In medicine, researchers are exploring its potential as a therapeutic agent. Its complex structure allows for interactions with multiple biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can form covalent bonds with active site residues, while the pyridopyrimidinone core can engage in hydrogen bonding and hydrophobic interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione share the thiazolidinone ring structure.

    Pyridopyrimidinone Derivatives: Compounds such as 2,4-diaminopyrido[2,3-d]pyrimidine share the pyridopyrimidinone core.

Uniqueness

What sets 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these two moieties along with the furylmethylamino group. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for research and application.

Properties

CAS No.

378780-12-2

Molecular Formula

C25H20N4O3S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20N4O3S2/c1-16-9-10-21-27-22(26-13-18-8-5-11-32-18)19(23(30)28(21)14-16)12-20-24(31)29(25(33)34-20)15-17-6-3-2-4-7-17/h2-12,14,26H,13,15H2,1H3/b20-12-

InChI Key

JZLBNAFOCPGKDB-NDENLUEZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NCC5=CC=CO5)C=C1

Origin of Product

United States

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